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Compound of Interest

Compound Name: L-Tyrosine-3,5-13C2

Cat. No.: B15554032 Get Quote

In the landscape of quantitative proteomics and metabolomics, the precise measurement of

analytes is paramount. For researchers, scientists, and drug development professionals, the

use of isotopically labeled internal standards is the gold standard for achieving accurate

quantification via mass spectrometry.[1] This guide provides an objective comparison of the

performance of various isotopically labeled tyrosine analogs, supported by experimental data

and detailed protocols.

Comparison of Isotopically Labeled Tyrosine
Analogs
The selection of an appropriate isotopically labeled tyrosine analog is critical for experimental

success. The ideal internal standard should co-elute with the analyte and exhibit identical

behavior during extraction, derivatization, and ionization to ensure accurate correction for

experimental variations.[1] Below is a comparison of commonly used analogs.
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Isotopically
Labeled
Tyrosine
Analog

Isotopic Label
Common
Applications

Advantages
Potential
Disadvantages

L-Tyrosine-

¹³C₉,¹⁵N
¹³C, ¹⁵N

Gold standard for

tyrosine

quantification in

plasma and other

biological

matrices.[1]

Chemically

almost identical

to the analyte,

minimizing

isotopic effects

and ensuring co-

elution.[1] High

accuracy in

quantification.[2]

Higher cost

compared to

deuterium-

labeled analogs.

L-Tyrosine-D4 Deuterium (D)

Analysis of

amino acids in

dried blood spots

and other

biological

samples.[1]

Cost-effective.[1]

Potential for

deuterium

isotope effect,

which may cause

chromatographic

separation from

the native

analyte and

compromise data

accuracy.[1][2]

D-Tyrosine-d2 Deuterium (D)

Cost-effective

internal standard

for tyrosine

quantification.[1]

Lower cost.

Carries the

inherent risk of

the deuterium

isotope effect,

potentially

leading to

chromatographic

separation and

impacting data

accuracy.[1]

Heavy Tyrosine

in SILAC (e.g.,

¹³C, ¹⁵N Relative and

multiplexed

High accuracy

and

Primarily

applicable to
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¹³C₆-Tyr,

¹³C₉,¹⁵N-Tyr)

quantification of

proteins and

post-translational

modifications

(e.g.,

phosphorylation)

in cell culture.[3]

[4][5]

reproducibility for

relative

quantification as

samples are

mixed early in

the workflow.[4]

[6] Enables

multiplexing to

compare multiple

conditions

simultaneously.

[3][4]

cells that can be

metabolically

labeled in

culture. Requires

a significant

number of cell

doublings for

complete

incorporation.[4]

[7]

Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate quantitative experiments.

Below are summaries of key experimental protocols for the application of isotopically labeled

tyrosine analogs.

Protocol 1: Quantification of Tyrosine in Plasma using L-
Tyrosine-¹³C₉,¹⁵N
This protocol is adapted from a direct analysis method for amino acids in plasma.[1]

1. Sample Preparation:

To 100 µL of plasma, add 10 µL of 30% sulfosalicylic acid to precipitate proteins.

Vortex and centrifuge the sample.

Take 50 µL of the supernatant and mix with 450 µL of an internal standard solution

containing L-Tyrosine-¹³C₉,¹⁵N in the initial mobile phase.

2. LC-MS/MS Analysis:

LC Column: A polar-modified column suitable for retaining polar analytes (e.g., HILIC or

mixed-mode column).
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Mobile Phase A: Aqueous solution with formic acid and ammonium formate.

Mobile Phase B: Acetonitrile with formic acid and ammonium formate. A gradient elution is

typically used.

Mass Spectrometry: Triple quadrupole mass spectrometer in positive electrospray ionization

mode.

MRM Transition (Tyrosine): m/z 182.1 → 136.1.

MRM Transition (L-Tyrosine-¹³C₉,¹⁵N): m/z 191.1 → 145.1.

Protocol 2: 5-plex SILAC for Analysis of Tyrosine
Phosphorylation Dynamics
This protocol is based on a study investigating the effects of an EGFR inhibitor on ErbB

signaling.[3]

1. Cell Culture and Labeling (Adaptation Phase):

Culture breast cancer KPL-4 cells for at least 5-6 cell doublings in one of five different SILAC

media to ensure complete incorporation (>95%) of the isotopic labels.[4][5] The media are

prepared with specific combinations of light and heavy isotopically labeled lysine, arginine,

and tyrosine.[3]

2. Experimental Treatment:

Treat each of the five differentially labeled cell populations with the selective EGFR inhibitor

erlotinib for different time points (e.g., 0, 5, 15, 30, 60 minutes).[3]

3. Sample Preparation and Digestion:

Lyse the cells and combine the lysates from the five populations in equal amounts.[3]

Perform enzymatic digestion of the combined protein mixture, typically with trypsin.[3][4]

4. Enrichment of Tyrosine-Phosphorylated Peptides:
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Selectively enrich for tyrosine-phosphorylated peptides using two successive

immunoprecipitations with PY99- and 4G10-agarose conjugates.[3]

5. LC-MS/MS Analysis:

Analyze the eluted peptides via nano-LC-MS/MS on an Orbitrap Velos mass spectrometer.[3]

Each tyrosine-phosphorylated peptide will appear as a quintuplet in the mass spectrum,

allowing for the monitoring of five time points in a single experiment.[3]

Visualizing Workflows and Pathways
Diagrams are provided below to illustrate a general experimental workflow for SILAC and a key

signaling pathway where tyrosine phosphorylation is critical.
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Caption: General experimental workflow for Stable Isotope Labeling by Amino Acids in Cell

Culture (SILAC).
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Protein tyrosine phosphorylation is a fundamental mechanism in signal transduction, controlling

numerous cellular processes.[8] Receptor Tyrosine Kinases (RTKs), such as the Epidermal

Growth Factor Receptor (EGFR), play a pivotal role in these pathways.[8][9]
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Caption: Simplified EGFR signaling pathway leading to cellular responses.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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